柳氮磺胺嘧啶 3-异构体

描述

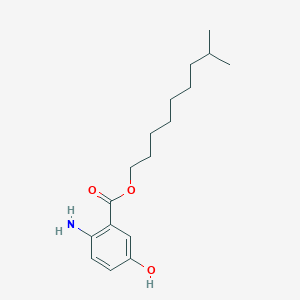

Sulfasalazine is a drug with significant anti-inflammatory properties, commonly used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It is a composite drug formed by the combination of 5-aminosalicylic acid and sulfapyridine linked through an azo bond. The drug's anti-inflammatory action is partly attributed to its ability to inhibit neutrophil responses such as superoxide production and degranulation . Sulfasalazine is metabolized by intestinal bacteria, releasing sulfapyridine and 5-aminosalicylate, which are believed to contribute to its therapeutic effects .

Synthesis Analysis

The synthesis of sulfasalazine involves the diazotization of sulfapyridine and coupling with salicylic acid. During this process, impurities can form, including by-products of the reaction and unreacted starting materials such as sulfapyridine . The synthesis process is critical as it can influence the purity and efficacy of the final drug product.

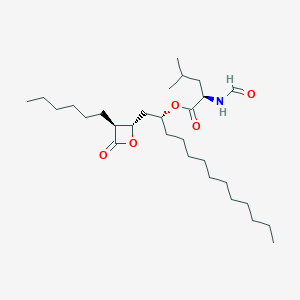

Molecular Structure Analysis

The molecular structure of sulfasalazine is characterized by the presence of an azo linkage, which is a critical feature for its activity against neutrophil responses. The azo bond is a functional group that connects the sulfapyridine and 5-aminosalicylic acid moieties . The importance of the azo linkage is highlighted by the fact that olsalazine, which also contains an azo bond, mimics the inhibitory effects of sulfasalazine on neutrophils .

Chemical Reactions Analysis

Sulfasalazine's chemical reactivity is demonstrated by its ability to inhibit various enzymes and biological processes. It inhibits the binding of N-formyl-methionyl-leucyl-phenylalanine (FMLP) to its receptor on human neutrophils, which is crucial for neutrophil activation . Additionally, sulfasalazine inhibits platelet thromboxane synthetase and cyclooxygenase, which are involved in the synthesis of thromboxane and prostaglandins, respectively . It also acts as a competitive inhibitor of folate enzymes, which may contribute to its therapeutic action .

Physical and Chemical Properties Analysis

Sulfasalazine's physical and chemical properties are essential for its pharmacological activity. It is metabolized by intestinal bacteria, which affects its bioavailability and therapeutic effects . The drug's ability to inhibit prostaglandin 15-hydroxydehydrogenase selectively in various organs suggests a possible mechanism for its therapeutic action in ulcerative colitis . Moreover, sulfasalazine's inhibition of the xc- transporter in colorectal cancer cells leads to a depletion of cellular glutathione, enhancing the cytotoxicity of cisplatin, a chemotherapy drug .

科学研究应用

柳氮磺胺嘧啶 3-异构体应用的全面分析

柳氮磺胺嘧啶 3-异构体是一种在科学研究中具有多种应用的化合物,特别是在医药和药理学领域。以下是其在不同领域独特应用的详细分析。

类风湿性关节炎管理: 柳氮磺胺嘧啶 3-异构体已被用于开发脂质纳米颗粒基水凝胶,用于治疗类风湿性关节炎 。这些水凝胶旨在提供持续的药物释放,这对疾病的长期管理至关重要。固体脂质纳米颗粒 (SLN) 的使用允许控制释放机制,潜在地减少给药频率并提高患者依从性。

胰腺癌治疗: 研究表明柳氮磺胺嘧啶 3-异构体在胰腺癌靶向治疗方面具有潜力 。通过抑制 xc−胱氨酸转运蛋白,柳氮磺胺嘧啶可以导致细胞内谷胱甘肽(一种主要的自由基清除剂)耗竭。这种耗竭与癌细胞的生长停滞和耐药性降低有关,这表明柳氮磺胺嘧啶可用于提高吉西他滨等传统化疗药物的疗效。

作用机制

Target of Action

Sulfasalazine primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and survival. By inhibiting DHPS, sulfasalazine disrupts bacterial growth and proliferation .

Mode of Action

It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking their production .

Biochemical Pathways

Sulfasalazine has been found to promote ferroptosis, a form of programmed cell death, through the PI3K-AKT-ERK1/2 pathway and P53-SLC7A11 pathway . Ferroptosis is characterized by the accumulation of lethal lipid peroxides and is distinct from other forms of cell death like apoptosis and necrosis .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and its elimination half-life is about 5 to 10 hours . The major part of sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid (5-ASA) and sulfapyridine . Sulfapyridine is almost completely absorbed and eliminated by hydroxylation, glucuronidation and polymorphic acetylation . Of the 5-ASA released from its ‘vehicle’ sulfapyridine in the colon, at least 25% is absorbed and after acetylation is subsequently excreted in the urine .

Result of Action

The molecular and cellular effects of sulfasalazine’s action include the promotion of ferroptosis and the inhibition of inflammation . In the context of rheumatoid arthritis, sulfasalazine promotes the ferroptosis of fibroblast-like synoviocytes (FLSs), which results in the perturbation of downstream signaling and the development of rheumatoid arthritis .

Action Environment

The effective cleavage of sulfasalazine depends on an intact colon and transit time . It is markedly reduced in patients taking antibiotics and after removal of the large bowel . Environmental factors such as the presence of intestinal bacteria and the pH of the gastrointestinal tract can influence the action, efficacy, and stability of sulfasalazine .

未来方向

Sulfasalazine has become a common second-line drug for the treatment of rheumatoid arthritis (RA) and has been used for decades either alone or in combination with other RA therapeutics for treating rheumatic diseases . Future research may focus on improving the pharmacologically relevant properties of Sulfasalazine .

生化分析

Biochemical Properties

Sulfasalazine 3-Isomer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bimetal oxide nanoparticles and graphene oxide composite in the electrochemical oxidation process . This interaction is crucial for the assay of Sulfasalazine 3-Isomer .

Cellular Effects

The effects of Sulfasalazine 3-Isomer on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been associated with cytopenia, nephrotoxicity, and hepatotoxicity during long-term treatment .

Dosage Effects in Animal Models

The effects of Sulfasalazine 3-Isomer vary with different dosages in animal models. Studies have shown that at certain thresholds, the compound can have toxic or adverse effects .

属性

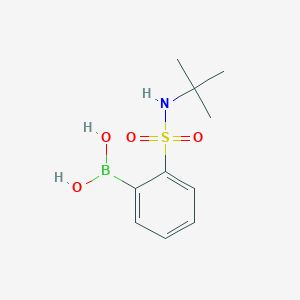

IUPAC Name |

2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKGJJSJEOATBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859505 | |

| Record name | Sulfasalazine 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66364-71-4 | |

| Record name | Sulfasalazine 3-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfasalazine 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFASALAZINE 3-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)